molecular formula C13H14F3NO B2960459 N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide CAS No. 2361642-94-4

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide

Cat. No.: B2960459
CAS No.: 2361642-94-4
M. Wt: 257.256
InChI Key: KFRYZAAQASBECV-UHFFFAOYSA-N
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Description

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is an acrylamide derivative characterized by a propan-2-yl group substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group (-CF₃) is a critical structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-4-11(18)17-12(2,3)9-5-7-10(8-6-9)13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRYZAAQASBECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and isopropylamine.

    Formation of Intermediate: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with isopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine reacts with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is an organic compound featuring a trifluoromethyl group attached to a phenyl ring, connected to a propan-2-yl group and a prop-2-enamide moiety. Research indicates that a compound with a similar structure, cf3sepb, can modulate the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors.

Chemical Properties and Structure

The compound includes a trifluoromethyl group, an enamide moiety, and a cyano group, which contribute to its reactivity and biological properties. Its molecular formula is C13H14F3N, and it has a molecular weight of approximately 265.25 g/mol.

Potential Applications

Because information on the applications of this compound is limited, data from similar compounds and related research areas may provide insight into its potential applications:

  • Pharmaceutical Research:
    • Serotonergic System Modulation: Compounds like cf3sepb, which have similar structures, can modulate the serotonergic system by interacting with 5-HT1A and 5-HT3 receptors, suggesting potential antidepressant-like effects for this compound.
    • Biological Activity: this compound, also known as (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, has a unique chemical structure that may lead to biological activities.
    • Antibacterial Effects: This compound has exhibited antibacterial effects against resistant strains, including Staphylococcus aureus and Enterococcus faecalis, by inhibiting bacterial respiration.
    • Anti-inflammatory Properties: It may inhibit cyclooxygenase (COX) enzymes, reducing inflammatory mediators such as prostaglandins. In vitro studies show IC50 values for COX-1 and COX-2 inhibition, indicating its potential as an anti-inflammatory agent.
  • Chemical Reactions:
    • Oxidation: The compound can undergo oxidation to form corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide.
    • Reduction: Reduction reactions can yield amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions using nucleophiles like hydroxide ions or amines under basic conditions.
  • Ruthenium Photochemistry:
    • Photouncaging: Ruthenium polypyridyl complexes can "cage" biologically active molecules and release them upon exposure to visible or near-IR light, which may be relevant given the trifluoromethylphenyl group in the compound .
  • Antimalarial Agents:
    • Piperazine Derivatives: Piperazine derivatives with trifluoromethylphenyl groups have been researched as antimalarial agents, suggesting a potential research area for this compound .

Mechanism of Action

The mechanism of action of N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • Dichloro-substituted derivatives (e.g., 3,4-Cl₂Ph) exhibit broader antimicrobial spectra than monochloro analogs .
  • The trifluoromethyl group enhances lipophilicity, correlating with improved membrane penetration and antibacterial efficacy .

Kinase Inhibitors with Prop-2-enamide Scaffolds

EGFR inhibitors like Osimertinib (AZD9291) and Befotertinib share the prop-2-enamide core but differ in substituents, enabling selective targeting of oncogenic kinase mutations (e.g., EGFR T790M) :

Compound Key Substituents Target/Application Selectivity Notes Source
Target Compound Propan-2-yl-(4-CF₃phenyl) Not reported - -
Osimertinib Methoxy, dimethylaminoethyl-methylamino, 1-methylindol-3-ylpyrimidin-2-yl EGFR T790M+ NSCLC Overcomes T790M resistance
Befotertinib Dimethylaminoethyl-methylamino, 1-(2,2,2-trifluoroethyl)-1H-indol-3-ylpyrimidin EGFR inhibitor Potent anti-tumor activity

Key Findings :

  • Bulky substituents (e.g., indole-pyrimidine in Osimertinib) improve selectivity by occupying kinase gatekeeper pockets .
  • The target compound’s propan-2-yl-(4-CF₃phenyl) group may lack the steric bulk required for kinase inhibition, suggesting divergent therapeutic applications .

Lipophilicity and ADMET Properties

  • Lipophilicity: The trifluoromethyl group in the target compound likely increases logP compared to non-fluorinated analogs, aligning with trends observed in cinnamamides (logP range: 3.5–5.0 for CF₃/Cl-substituted derivatives) .

Biological Activity

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide, also known as (Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, is a compound notable for its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, an enamide moiety, and a cyano group, contributing to its distinctive reactivity and biological properties. The molecular formula is C13H14F3NC_{13}H_{14}F_3N, with a molecular weight of approximately 265.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antibacterial Activity : The compound has shown promising antibacterial effects, particularly against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism involves the inhibition of bacterial respiration, leading to cell death .
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators like prostaglandins. In vitro studies have reported IC50 values for COX-1 and COX-2 inhibition, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialEffective against resistant strains
Anti-inflammatoryCOX inhibition (IC50 values reported)
CytotoxicityNon-cytotoxic in certain assays

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of various derivatives of this compound against reference bacterial strains. The results demonstrated significant antibacterial activity with minimal cytotoxic effects on mammalian cells .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound exhibited reduced paw edema and granuloma formation, suggesting effective anti-inflammatory properties comparable to established NSAIDs.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of the trifluoromethyl group enhances the lipophilicity and reactivity of the compound, which is crucial for its biological activity. Modifications to the phenyl ring or the enamide moiety can significantly alter its potency and selectivity towards specific biological targets.

Q & A

Q. How are synergistic combinations with other therapeutics designed and validated?

  • Checkerboard assays determine fractional inhibitory concentration indices (FICI) against resistant strains. For example, combining with β-lactam antibiotics enhances bactericidal effects via dual-target inhibition .

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